molecular formula C12H10N4O2S B15141879 Metallo-|A-lactamase-IN-7

Metallo-|A-lactamase-IN-7

Cat. No.: B15141879
M. Wt: 274.30 g/mol
InChI Key: AKDVYGWISHGCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metallo-|A-lactamase-IN-7 is a compound that inhibits metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. The inhibition of metallo-β-lactamases is crucial in combating antibiotic resistance, particularly in Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metallo-|A-lactamase-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically requires controlled reaction conditions such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Metallo-|A-lactamase-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

Metallo-|A-lactamase-IN-7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.

    Medicine: Potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.

    Industry: Used in the development of new drugs and diagnostic tools .

Mechanism of Action

Metallo-|A-lactamase-IN-7 exerts its effects by binding to the active site of metallo-β-lactamases, thereby inhibiting their activity. This prevents the hydrolysis of β-lactam antibiotics, allowing them to remain effective against bacterial infections. The compound interacts with zinc ions in the enzyme’s active site, disrupting its catalytic function .

Comparison with Similar Compounds

  • Metallo-β-lactamase-IN-1
  • Metallo-β-lactamase-IN-2
  • Metallo-β-lactamase-IN-3

Uniqueness: Metallo-|A-lactamase-IN-7 is unique due to its high specificity and potency in inhibiting metallo-β-lactamases. It has shown greater efficacy in binding to the enzyme’s active site compared to other inhibitors, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2-amino-1,3-benzothiazol-6-yl)methyl]imidazole-2-carboxylic acid

InChI

InChI=1S/C12H10N4O2S/c13-12-15-8-2-1-7(5-9(8)19-12)6-16-4-3-14-10(16)11(17)18/h1-5H,6H2,(H2,13,15)(H,17,18)

InChI Key

AKDVYGWISHGCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN3C=CN=C3C(=O)O)SC(=N2)N

Origin of Product

United States

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